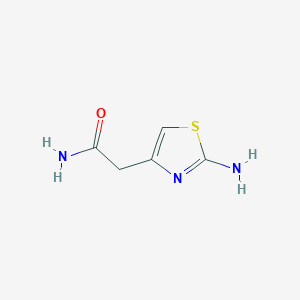

2-(2-Amino-1,3-thiazol-4-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c6-4(9)1-3-2-10-5(7)8-3/h2H,1H2,(H2,6,9)(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHPUGMXEREVFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427713 | |

| Record name | 2-(2-amino-1,3-thiazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220041-33-8 | |

| Record name | 2-(2-amino-1,3-thiazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2-(2-Amino-1,3-thiazol-4-yl)acetamide

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Amino-1,3-thiazol-4-yl)acetamide

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds, including sulfur drugs, antibiotics, and various targeted therapeutic agents.[1] Molecules incorporating this moiety exhibit a wide range of activities, from antimicrobial and anti-inflammatory to anticancer effects.[2][3][4][5] this compound is a fundamental exemplar of this class, serving as both a key synthetic intermediate and a structural motif for drug discovery programs.[6]

A thorough understanding of a compound's physicochemical properties is paramount in the journey from a chemical entity to a viable drug candidate. These properties—solubility, lipophilicity (LogP), and ionization state (pKa)—govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, ultimately dictating its bioavailability and therapeutic efficacy.[7][8]

This technical guide provides a comprehensive analysis of the core . It is designed for researchers, scientists, and drug development professionals, offering not only a summary of its characteristics but also detailed, field-proven experimental protocols for their determination. The emphasis is placed on the causality behind experimental choices, ensuring that the described methodologies are robust, reproducible, and self-validating.

Section 1: Molecular Identity and Structural Attributes

The foundational step in characterizing any compound is to establish its precise molecular identity.

| Identifier | Value | Source |

| Chemical Name | This compound | |

| CAS Number | 220041-33-8 | |

| Molecular Formula | C₅H₇N₃OS | |

| Molecular Weight | 157.19 g/mol | (Calculated) |

| SMILES | C1=C(N=C(S1)N)CC(=O)N | (Canonical) |

Structural Analysis: this compound possesses several key functional groups that dictate its chemical behavior and physicochemical properties:

-

2-Aminothiazole Ring: A heterocyclic aromatic system containing two potential basic centers: the endocyclic nitrogen and the exocyclic amino group. This ring system is a critical pharmacophore in many approved drugs.

-

Primary Amide Moiety (-CONH₂): A neutral but highly polar group capable of acting as both a hydrogen bond donor and acceptor. This significantly influences solubility and interactions with biological targets.

-

Methylene Bridge (-CH₂-): A flexible linker connecting the thiazole ring to the acetamide group.

Section 2: Core Physicochemical Properties: A Quantitative Overview

The interplay of a compound's solid-state and solution-phase properties is critical for its development. The following table summarizes the key physicochemical parameters for this compound. It is important to note that while some properties can be predicted computationally, experimental determination remains the gold standard for accuracy in drug development.[8][9]

| Property | Experimental Value | Significance in Drug Development |

| Melting Point (°C) | Data not available in provided sources. | Influences solubility, dissolution rate, and stability of the solid form. |

| Aqueous Solubility | Data not available in provided sources. | A critical factor for oral absorption and formulation development. Poor solubility can lead to low bioavailability.[10] |

| pKa (Acid Dissociation Constant) | Data not available in provided sources. | Determines the extent of ionization at physiological pH (approx. 7.4), which impacts solubility, permeability across membranes, and receptor binding.[7] |

| LogP (Octanol-Water Partition Coefficient) | Data not available in provided sources. | Measures lipophilicity, which affects a compound's ability to cross cell membranes, its distribution in the body, and potential for metabolism and toxicity.[8][11] |

Section 3: Experimental Determination of Key Physicochemical Parameters

This section provides detailed, step-by-step protocols for the experimental determination of the most critical physicochemical properties. These methods are presented as self-validating systems, incorporating best practices for accuracy and reproducibility.

Aqueous Solubility Determination

Theoretical Background: Solubility is the maximum concentration of a substance that can dissolve in a solvent to form a saturated solution at a given temperature and pressure.[10] For pharmaceutical compounds, aqueous solubility is a primary determinant of the dissolution rate and, consequently, bioavailability. The "shake-flask" method is the most reliable and widely accepted technique for determining equilibrium solubility.[12][13]

Protocol 3.1: Equilibrium Solubility via the Shake-Flask Method

-

Preparation of Media: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions. Filter the buffer through a 0.22 µm filter.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the prepared buffer in a sealed glass vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.[13]

-

Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. The stability of the compound under these conditions should be verified.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, use centrifugation to separate the solid from the supernatant.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved compound is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation and Reporting: The experiment should be performed in at least triplicate. The solubility is reported as the average concentration (e.g., in µg/mL or mM) with the standard deviation.

Causality and Best Practices:

-

Why use excess solid? To ensure the solution is truly saturated, which is the definition of equilibrium solubility.

-

Why agitate for 24-72 hours? To ensure the system has reached a true thermodynamic equilibrium between the solid and dissolved states.

-

Why use HPLC for quantification? It provides high sensitivity and specificity, allowing for accurate measurement and separation from any potential impurities or degradants.

Workflow Visualization:

Caption: Workflow for Shake-Flask Solubility Determination.

pKa Determination

Theoretical Background: The pKa is the negative logarithm of the acid dissociation constant and represents the pH at which a compound is 50% ionized and 50% neutral. For a molecule like this compound with basic nitrogen atoms, the pKa values are critical for predicting its charge state in different biological compartments. Potentiometric titration is a highly accurate and standard method for pKa determination.[7][14]

Protocol 3.2: pKa Determination by Potentiometric Titration

-

System Calibration: Calibrate a pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[7]

-

Titration Setup: Place the sample solution in a jacketed vessel on a magnetic stirrer to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode into the solution.

-

Acidic Titration: Acidify the sample solution to ~pH 2 with a standardized HCl solution (e.g., 0.1 M).

-

Titration Execution: Titrate the solution by adding small, precise increments of a standardized NaOH solution (e.g., 0.1 M). Record the pH value after each addition, ensuring the reading is stable (signal drift < 0.01 pH units/minute). Continue the titration until ~pH 12.[7][14]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence points, which are identified as the inflection points on the titration curve.

-

Validation and Reporting: Perform the titration a minimum of three times. Report the average pKa value(s) with the standard deviation.

Causality and Best Practices:

-

Why maintain constant ionic strength? To keep activity coefficients constant, ensuring the measured pH accurately reflects hydrogen ion concentration changes due to ionization of the compound.

-

Why purge with nitrogen? To prevent atmospheric CO₂ from dissolving and forming carbonic acid, which would interfere with the titration of a basic compound.

-

Why perform multiple titrations? To ensure the reliability and reproducibility of the determined pKa values.[7]

Workflow Visualization:

Caption: Workflow for Potentiometric pKa Determination.

LogP Determination

Theoretical Background: The octanol-water partition coefficient (P) is a measure of a compound's differential solubility between a lipophilic solvent (n-octanol) and an aqueous solvent (water). It is commonly expressed as its logarithm (LogP). LogP is a key indicator of a drug's ability to permeate biological membranes.[15] While the shake-flask method is the definitive standard, HPLC-based methods are often used for higher throughput.[9][16]

Protocol 3.3: LogP Determination by the Shake-Flask Method (OECD 107)

-

Phase Preparation: Prepare a phosphate buffer (e.g., pH 7.4) and n-octanol. Pre-saturate each phase by shaking them together for 24 hours, followed by separation. This ensures the two phases are in equilibrium before the experiment begins.[16]

-

Sample Preparation: Prepare a stock solution of the test compound. Accurately weigh the compound and dissolve it in the pre-saturated n-octanol or buffer, depending on its expected solubility.[16]

-

Partitioning: Combine the pre-saturated n-octanol and buffer in a flask or vial at a defined volume ratio. Add a small aliquot of the compound's stock solution.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 2 hours) to allow the compound to partition between the two phases and reach equilibrium.[16]

-

Phase Separation: Separate the two phases by centrifugation.[16]

-

Quantification: Accurately measure the concentration of the compound in both the n-octanol and the aqueous phase using a suitable analytical technique like HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

-

Validation and Reporting: The experiment should be conducted in triplicate. Report the average LogP value and standard deviation.

Causality and Best Practices:

-

Why pre-saturate the solvents? To account for the mutual solubility of n-octanol and water, preventing volume changes during the experiment that would affect concentration measurements.[16]

-

Why use centrifugation? To ensure a clean and complete separation of the two phases, preventing cross-contamination which is a common source of error.

-

Why measure concentration in both phases? As a self-validating check. The total amount of compound recovered from both phases should match the initial amount added.

Workflow Visualization:

Caption: Workflow for Shake-Flask LogP Determination.

Section 4: Spectroscopic and Spectrometric Characterization

Spectroscopic data provides the structural fingerprint of a molecule. While actual spectra are obtained experimentally, the expected features for this compound can be predicted based on its structure.

-

¹H NMR (Proton NMR):

-

Amide protons (-CONH₂): Two broad singlets, typically downfield.

-

Amino protons (-NH₂): A broad singlet.

-

Thiazole proton (-CH=): A singlet in the aromatic region.

-

Methylene protons (-CH₂-): A singlet integrating to two protons.

-

-

¹³C NMR (Carbon NMR):

-

Five distinct signals are expected, corresponding to the five carbon atoms.

-

C=O (Amide): A signal in the range of 170-175 ppm.

-

Thiazole C=N: A signal significantly downfield.

-

Other Thiazole Carbons: Two signals in the aromatic/olefinic region.

-

Methylene Carbon (-CH₂-): A signal in the aliphatic region.

-

-

Infrared (IR) Spectroscopy:

-

N-H stretching (Amine & Amide): Broad bands in the 3100-3500 cm⁻¹ region.

-

C=O stretching (Amide I): A strong, sharp absorption around 1650-1680 cm⁻¹.

-

N-H bending (Amide II): An absorption around 1600-1640 cm⁻¹.

-

C=N stretching (Thiazole): An absorption in the 1500-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

In electrospray ionization (ESI) positive mode, the expected molecular ion peak would be the protonated molecule [M+H]⁺ at m/z 158.0.

-

Conclusion

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Solubility in Pharmaceutical Chemistry. InTech.

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Available from: [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available from: [Link]

-

Bahr, M. N., et al. (2021). Automated High Throughput pKa and Distribution Coefficient Measurements of Pharmaceutical Compounds for the SAMPL8 Blind Prediction Challenge. Bio-protocol. Available from: [Link]

- Trajkovic-Jolevska, S. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 63(2), 21-27.

-

SlideShare. solubility experimental methods.pptx. Available from: [Link]

-

Cambridge MedChem Consulting. LogP/D. Available from: [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]

-

ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

- ResearchGate. Determination of pK(a) values of basic new drug substances by CE.

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]

-

PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid. Available from: [Link]

-

Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

-

Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Available from: [Link]

-

PubChem. 2-(2-amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide. Available from: [Link]

-

PubChem. 2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2S)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide;hydrochloride. Available from: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65, 1-22.

-

Cheméo. Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Available from: [Link]

-

PubMed. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Available from: [Link]

- ResearchGate. pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)

-

PubMed. Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as antioxidant and/or anti-inflammatory compounds. Available from: [Link]

-

ACS Publications. pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives. Available from: [Link]

-

Pharmaffiliates. (R)-2-(2-Aminothiazol-4-yl)-N-(4-(2-(N-(2-hydroxy-2-phenylethyl)acetamido)ethyl)phenyl)acetamide. Available from: [Link]

-

PubChem. (S)-2-(2-aminothiazol-4-yl)-N-(4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)acetamide. Available from: [Link]

-

PubChem. N-(4-(2-Amino-1,3-thiazol-4-yl)phenyl)acetamide. Available from: [Link]

- ResearchGate. 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide.

- ResearchGate. 5-ARYLAMINO-1, 3, 4-THIADIAZOL-2-YL-ACETAMIDE. SYNTHESIS AND SPECTRAL STUDIES.

-

MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. jocpr.com [jocpr.com]

- 4. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as antioxidant and/or anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biocat.com [biocat.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. longdom.org [longdom.org]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. acdlabs.com [acdlabs.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the Spectral Analysis of 2-(2-Amino-1,3-thiazol-4-yl)acetamide: A Key Pharmaceutical Intermediate

Introduction: The Significance of 2-(2-Amino-1,3-thiazol-4-yl)acetamide

This compound is a pivotal molecular scaffold in medicinal chemistry. Its structure, featuring a reactive aminothiazole ring coupled with an acetamide side chain, serves as a cornerstone for the synthesis of numerous pharmaceutical agents. Notably, it is a key intermediate in the production of third and fourth-generation cephalosporin antibiotics, such as Cefixime and Ceftriaxone. The precise characterization of this compound is paramount to ensure the purity, stability, and ultimate efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the structure of this vital compound. Our focus will be on the causality behind the spectral features, providing researchers and drug development professionals with the foundational knowledge to interpret and validate their own analytical data.

Molecular Structure and Analytical Overview

A comprehensive analytical strategy is crucial for the unambiguous identification and quality control of this compound. Each technique provides a unique piece of the structural puzzle.

Caption: Workflow for structural elucidation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, we can construct a detailed map of the molecular framework.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is an excellent choice as it effectively solubilizes the compound and its residual proton signal does not obscure key resonances. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is used, with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the ¹³C spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A greater number of scans is required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a wealth of information regarding the proton environment. The expected signals are rationalized by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -NH₂ (Amide) | ~7.3 and ~6.9 | Broad Singlet (each) | 2H | The two amide protons are diastereotopic and may appear as two separate broad signals due to restricted rotation around the C-N bond and exchange with residual water. |

| -NH₂ (Thiazole) | ~7.1 | Broad Singlet | 2H | The exocyclic amine protons on the thiazole ring are typically deshielded and appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and solvent exchange.[1] |

| H-5 (Thiazole) | ~6.5 | Singlet | 1H | This proton is on an electron-rich heterocyclic aromatic ring. Its chemical shift is characteristic of protons on substituted thiazoles. |

| -CH₂- | ~3.4 | Singlet | 2H | The methylene protons are adjacent to the electron-withdrawing carbonyl group and the thiazole ring, leading to a downfield shift. They appear as a singlet as there are no adjacent protons to couple with. |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their functional group identity.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Amide) | ~171 | The carbonyl carbon of a primary amide typically resonates in this downfield region.[2][3] |

| C-2 (Thiazole) | ~168 | This carbon is bonded to two nitrogen atoms and a sulfur atom, resulting in significant deshielding.[4] |

| C-4 (Thiazole) | ~145 | An sp² hybridized carbon within the thiazole ring, its chemical shift is influenced by the attached side chain and heteroatoms. |

| C-5 (Thiazole) | ~107 | This sp² carbon is adjacent to the sulfur atom and bears a proton, appearing in a characteristic region for substituted thiazoles.[4] |

| -CH₂- | ~35 | An sp³ hybridized carbon, its chemical shift is influenced by the adjacent carbonyl and thiazole ring systems. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum.

Experimental Protocol: IR Sample Preparation and Acquisition

-

Sample Preparation (KBr Pellet Method): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectral Interpretation

The IR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Interpretation |

| 3450 - 3100 | N-H Stretch | Primary Amine & Amide | This broad region will contain multiple peaks. The two bands for the asymmetric and symmetric stretching of the primary amine on the thiazole ring are expected, along with the N-H stretching of the primary amide.[5][6] |

| ~1670 | C=O Stretch (Amide I) | Amide | A strong, sharp absorption characteristic of the carbonyl group in a primary amide.[6] |

| ~1620 | N-H Bend (Amine) / C=N Stretch (Thiazole) | Amine / Thiazole | The scissoring vibration of the primary amine often appears in this region, which may overlap with the C=N stretching vibration of the thiazole ring.[5][7] |

| ~1550 | C=C Stretch | Thiazole Ring | Aromatic ring stretching vibrations are expected in this region. |

| ~1400 | C-N Stretch | Amine / Amide | The stretching vibration of the carbon-nitrogen bond. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: MS Sample Preparation and Analysis

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like GC or LC.

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile and more polar molecules, making it a good choice for this compound.

-

Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Mass Spectral Interpretation

The mass spectrum will show a molecular ion peak (M⁺ or [M+H]⁺ depending on the ionization method) and several fragment ions. The molecular formula of this compound is C₅H₇N₃OS, with a molecular weight of approximately 157.19 g/mol .

Predicted Fragmentation Pathway:

Caption: Predicted EI-MS fragmentation pathway.

-

Molecular Ion (m/z 157): The peak corresponding to the intact molecule, which should be observable, especially with soft ionization techniques like ESI.

-

Loss of Acetamide Group (m/z 113): Cleavage of the bond between the methylene group and the thiazole ring can lead to the loss of the CH₂CONH₂ radical, resulting in a fragment at m/z 113.

-

Formation of the Aminothiazole Cation (m/z 100): A common fragmentation pathway for thiazole derivatives involves the cleavage of the side chain to yield the stable aminothiazole cation radical.[8]

-

Further Fragmentation: The thiazole ring itself can undergo further fragmentation, leading to smaller ions.

Conclusion

The combination of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. While ¹H and ¹³C NMR establish the carbon-hydrogen framework and atom connectivity, IR spectroscopy confirms the presence of key functional groups such as amines and amides. Mass spectrometry corroborates the molecular weight and offers structural insights through predictable fragmentation patterns. Together, these techniques form a self-validating system, ensuring the identity and purity of this critical pharmaceutical intermediate. The principles and expected spectral data outlined in this guide serve as a foundational reference for researchers and scientists in the field of drug development and quality control.

References

- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.

-

PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

- Singh, N., & Amir, M. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.

-

LibreTexts. (2022). 6.11: Fragmentation Pathways. Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

- Klapötke, T. M., & Schulz, A. (2000). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 5(3), 469-481.

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

- Szymańska, E., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897.

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 9, 2026, from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 9, 2026, from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 9, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 9, 2026, from [Link]

Sources

biological screening of 2-(2-Amino-1,3-thiazol-4-yl)acetamide derivatives

An In-Depth Technical Guide to the Biological Screening of 2-(2-Amino-1,3-thiazol-4-yl)acetamide Derivatives

Authored by a Senior Application Scientist

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of this compound, the subject of this guide, are a promising class of molecules that have garnered significant interest for their therapeutic potential. This document provides a comprehensive overview of the biological screening of these derivatives, with a focus on established protocols and the scientific rationale underpinning the experimental design.

The versatility of the 2-aminothiazole ring allows for extensive chemical modification, leading to a diverse library of derivatives with activities spanning antimicrobial, anticancer, and anti-inflammatory domains.[4][5] This guide will delve into the practical aspects of screening these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

I. Antimicrobial Screening: Uncovering Novel Antibacterial and Antifungal Agents

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent activity against pathogenic bacteria and fungi.[1] 2-Aminothiazole derivatives have shown considerable promise in this area, exhibiting activity against a range of microorganisms.[6][7]

A. Rationale for Antimicrobial Screening

The thiazole nucleus is a key component of many clinically used antimicrobial agents. The 2-aminothiazole scaffold, in particular, offers multiple points for chemical modification, enabling the fine-tuning of antimicrobial potency and spectrum. The acetamide side chain at the 4-position of the thiazole ring provides an additional avenue for structural diversification, potentially leading to enhanced interactions with microbial targets.

B. Experimental Workflow for Antimicrobial Screening

A typical workflow for assessing the antimicrobial properties of this compound derivatives involves initial screening for activity followed by quantitative determination of the minimum inhibitory concentration (MIC).

Caption: Workflow for anticancer screening of novel compounds.

C. Detailed Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

1. Cell Seeding:

- Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

- Treat the cells with various concentrations of the this compound derivatives for a specific duration (e.g., 48 or 72 hours).

3. MTT Addition:

- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization:

- Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

5. Absorbance Measurement:

- Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

6. Data Analysis:

- Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

D. Detailed Protocol: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific protein kinase. [8] 1. Reaction Mixture Preparation:

- Prepare a reaction mixture containing the target kinase, a specific peptide substrate, and a suitable buffer.

2. Compound Addition:

- Add the test compound at various concentrations to the reaction mixture. Include a DMSO control.

3. Kinase Reaction Initiation:

- Initiate the reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a detection antibody for phosphorylated substrate).

4. Incubation:

- Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

5. Reaction Termination and Detection:

- Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by various methods, such as capturing the peptide on a filter and measuring radioactivity, or using an antibody-based detection method (e.g., ELISA).

6. Data Analysis:

- Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

E. Data Presentation: Anticancer and Kinase Inhibitory Activity

The IC50 values are crucial for comparing the potency of different derivatives.

| Compound | Cancer Cell Line | IC50 (µM) | Target Kinase | IC50 (nM) |

| Derivative 3 | K562 (Leukemia) | 15.2 | Aurora Kinase A | 85 |

| Derivative 4 | MCF-7 (Breast Cancer) | 9.8 | CK2 | 50 |

| Dasatinib | K562 (Leukemia) | <1 | Bcr-Abl | <1 |

Note: Data are representative and should be experimentally determined. [8]

III. Structure-Activity Relationship (SAR) Insights

Systematic modifications of the this compound scaffold can provide valuable insights into the structural requirements for biological activity. For instance, the nature and position of substituents on the phenyl ring of related 2-aminothiazole derivatives have been shown to significantly influence their anticancer potency. [9]Similarly, modifications to the acetamide moiety can impact the compound's interaction with its biological target. A thorough SAR study is essential for optimizing the lead compounds for improved efficacy and selectivity.

IV. Conclusion

The is a critical step in the discovery of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for evaluating their antimicrobial and anticancer potential. A logical and systematic screening cascade, from broad initial screens to more specific mechanistic studies, is paramount for identifying promising lead candidates for further development. The inherent "drug-like" properties of the 2-aminothiazole core, coupled with its synthetic tractability, make this class of compounds an exciting area for future research in medicinal chemistry.

V. References

-

Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

-

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Petrou, A., et al. (2017). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1331-1340. [Link]

-

Synthesis and anticancer properties of 2-aminothiazole derivatives. (2021). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(5), 449-462. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Medicinal Chemistry Research, 30(4), 771-806. [Link]

-

Kumar, S., et al. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 1(8), 67-71. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Medicinal Chemistry Research, 30(4), 771-806. [Link]

-

2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (n.d.). National Institutes of Health. [Link]

-

Design of 2‐aminothiazole CHK1 inhibitors. (n.d.). ResearchGate. [Link]

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). Molecules, 27(15), 4983. [Link]

-

2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (n.d.). National Institutes of Health. [Link]

-

2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. (2021). Journal of Medicinal Chemistry, 64(9), 5977-5997. [Link]

-

Synthesis and anticancer properties of 2-aminothiazole derivatives. (2021). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(5), 449-462. [Link]

-

Development of 2-aminothiazole core in anticancer therapeutic areas. (n.d.). ResearchGate. [Link]

-

Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (n.d.). Chinese Journal of Pesticide Science. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1433. [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica, 65(1), 1-22. [Link]

-

Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. (2013). Bioinorganic Chemistry and Applications, 2013, 349828. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1433. [Link]

-

Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (2020). Molecules, 25(4), 942. [Link]

-

2-(2-amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide. (n.d.). PubChem. [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Journal of Biomolecular Structure and Dynamics, 40(16), 7247-7259. [Link]

-

2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide. (n.d.). ResearchGate. [Link]

-

Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2024). Informatics in Medicine Unlocked, 49, 101269. [Link]

-

Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (1987). Journal of Medicinal Chemistry, 30(6), 976-982. [Link]

-

Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2021). Molecules, 26(11), 3326. [Link]

-

Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors. (2012). ACS Medicinal Chemistry Letters, 3(12), 1019-1023. [Link]

-

Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. (2024). ResearchGate. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the In Vitro Activity of 2-(2-Amino-1,3-thiazol-4-yl)acetamide

Abstract

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the anticipated in vitro activity of a specific derivative, 2-(2-Amino-1,3-thiazol-4-yl)acetamide. While direct experimental data for this exact molecule is not extensively published, this document synthesizes findings from closely related analogs to project its potential as an anticancer and antimicrobial agent. We will delve into the rationale behind its design, propose detailed protocols for its in vitro evaluation, and explore potential mechanisms of action based on established knowledge of the 2-aminothiazole class. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical entity.

Introduction: The Prominence of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a heterocyclic pharmacophore of significant interest in drug discovery. Its structural rigidity, coupled with its ability to participate in various non-covalent interactions, makes it an ideal building block for designing molecules that can bind to a diverse range of biological targets.[1][2][3] This has led to the development of numerous 2-aminothiazole-containing compounds with demonstrated anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The acetamide side chain at the 4-position of the thiazole ring is a common modification intended to enhance biological activity and modulate physicochemical properties. This guide focuses on the parent compound of this series, this compound, as a foundational molecule for further derivatization and biological investigation.

Synthesis and Physicochemical Properties

The synthesis of this compound and its derivatives is typically achieved through the Hantzsch thiazole synthesis, a well-established and versatile method.[4] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide. For the target compound, a plausible synthetic route would involve the reaction of 3-chloro-2-oxopropanamide with thiourea.

Caption: Plausible synthetic route for this compound.

Projected In Vitro Anticancer Activity

Derivatives of 2-aminothiazole are well-documented for their potent cytotoxic effects against a variety of cancer cell lines.[1][5][6] The introduction of an acetamide group can influence the molecule's interaction with specific cellular targets.

Rationale for Anticancer Potential

The anticancer activity of 2-aminothiazole derivatives is often attributed to their ability to inhibit key enzymes involved in cell cycle progression and signal transduction. Several molecular targets have been identified for this class of compounds, including:

-

Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and their inhibition can lead to cell cycle arrest and apoptosis. Several 2-aminothiazole derivatives have been identified as potent Aurora kinase inhibitors.[7][8]

-

Tubulin: As a key component of the cytoskeleton, tubulin is a validated target for anticancer drugs. Certain 2-aminothiazole acetamide derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and cell death.

-

Tyrosine Kinases: The 2-aminothiazole scaffold is a core component of several approved tyrosine kinase inhibitors, such as dasatinib. These enzymes play a critical role in cancer cell proliferation and survival.

Proposed In Vitro Cytotoxicity Evaluation

A comprehensive assessment of the anticancer potential of this compound requires a systematic in vitro evaluation against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Anticipated Cytotoxicity Profile

Based on the activity of structurally similar compounds, it is anticipated that this compound may exhibit moderate to potent cytotoxicity against a range of cancer cell lines. The table below presents a hypothetical, yet plausible, cytotoxicity profile based on published data for related analogs.

| Cancer Cell Line | Cell Type | Anticipated IC₅₀ (µM) | Reference Analogs |

| MCF-7 | Breast Adenocarcinoma | 5 - 20 | [6] |

| A549 | Lung Carcinoma | 10 - 30 | [1][5] |

| HCT116 | Colorectal Carcinoma | 8 - 25 | [5] |

| HeLa | Cervical Adenocarcinoma | 15 - 40 | [1] |

Note: These values are projections and require experimental validation.

Projected In Vitro Antimicrobial Activity

The 2-aminothiazole scaffold is also a well-known pharmacophore in the development of antimicrobial agents.[9][10][11] The presence of the acetamide group can influence the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.

Rationale for Antimicrobial Potential

The antimicrobial action of 2-aminothiazole derivatives is often linked to the inhibition of essential bacterial enzymes. Potential molecular targets include:

-

MurB: This enzyme is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of MurB can lead to cell lysis and death.[12][13]

-

CYP51 (Lanosterol 14α-demethylase): In fungi, this enzyme is crucial for ergosterol biosynthesis, a key component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity.[12][13]

-

DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets of quinolone antibiotics. Some heterocyclic compounds have been shown to inhibit these enzymes.

Proposed In Vitro Antimicrobial Susceptibility Testing

To determine the antimicrobial spectrum and potency of this compound, a standardized broth microdilution assay is recommended.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Perform serial two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Caption: Workflow for MIC determination via broth microdilution.

Anticipated Antimicrobial Profile

Based on the broad-spectrum activity reported for other 2-aminothiazole derivatives, this compound is expected to show activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.

| Microorganism | Type | Anticipated MIC (µg/mL) | Reference Analogs |

| Staphylococcus aureus | Gram-positive Bacteria | 16 - 64 | [9] |

| Bacillus subtilis | Gram-positive Bacteria | 8 - 32 | [9] |

| Escherichia coli | Gram-negative Bacteria | 32 - 128 | [9] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | >128 | [9] |

| Candida albicans | Fungus | 16 - 64 | [9] |

Note: These values are projections and require experimental validation.

Potential Mechanisms of Action: A Deeper Dive

The therapeutic effects of this compound are likely mediated through its interaction with multiple cellular pathways. Based on in silico and in vitro studies of related compounds, several potential mechanisms can be postulated.

Caption: Postulated mechanisms of action for this compound.

In cancer cells, the inhibition of Aurora kinases and tubulin polymerization would likely lead to a halt in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[6] In microbial pathogens, the disruption of cell wall or membrane synthesis would compromise their structural integrity, leading to cell lysis.

Conclusion and Future Directions

While this guide presents a projection of the in vitro activity of this compound based on the established pharmacology of the 2-aminothiazole scaffold, it underscores the necessity for empirical validation. The proposed experimental protocols provide a robust framework for a comprehensive in vitro evaluation. Future studies should focus on synthesizing this compound and its derivatives, followed by a thorough investigation of their anticancer and antimicrobial activities. Further research into their specific molecular targets and mechanisms of action will be crucial for their potential development as novel therapeutic agents. The versatility of the 2-aminothiazole core suggests that with further structural modifications, more potent and selective compounds can be developed.

References

-

Petrou, A., Kartsev, V., Geronikaki, A., Glamočlija, J., Ćirić, A., & Soković, M. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(5), 395–414. [Link]

-

Mishra, R., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]

-

Petrou, A., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. PubMed, 37248860. [Link]

-

Koprdova, M., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI, 27(15), 4889. [Link]

-

Ivashchenko, A. V., et al. (2019). Substituted 2-[(2-Oxo-2H-[1][12][14]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. Molecules, 24(23), 4277. [Link]

-

Al-Ostath, A., et al. (2023). Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. [Link]

-

Bakare, S. B. (2019). Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Polish Journal of Chemical Technology, 21(3), 19-27. [Link]

-

Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

-

Kumar, R., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(49), 44837-44851. [Link]

-

Kumar, S., et al. (2010). Synthesis and Antimicrobial Activity of 2-Aminothiazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 1(8), 67-71. [Link]

-

Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Der Pharma Chemica, 2(3), 235-242. [Link]

-

Kumar, R., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Publications. [Link]

-

Al-Tel, T. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Patel, M. B., et al. (2012). Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. Indian Journal of Pharmaceutical Sciences, 74(5), 449-453. [Link]

-

Mohammadi-Farani, A., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812-818. [Link]

-

PubChem. (n.d.). 2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2S)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide;hydrochloride. [Link]

-

Reddy, G. J., et al. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(3), 1145-1150. [Link]

-

Naz, S., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. International Journal of Medical Sciences, 18(8), 1836-1849. [Link]

-

PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. [Link]

-

El-Sayed, N. F., et al. (2023). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 11, 1243577. [Link]

-

Al-Tel, T. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI, 26(5), 1449. [Link]

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

-

Petrou, A., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Semantic Scholar. [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(2-Amino-1,3-thiazol-4-yl)acetamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of the novel compound 2-(2-amino-1,3-thiazol-4-yl)acetamide. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of various clinically approved drugs and a plethora of investigational agents with a wide range of biological activities.[1][2][3] Derivatives of this versatile heterocycle have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[4][5][6][7][8] Given this background, a systematic and multi-faceted approach is essential to unravel the specific molecular pathways modulated by this compound.

This document will guide the reader through a logical progression of experiments, from initial phenotypic screening to target identification and validation, culminating in a detailed understanding of the compound's mechanism of action. The protocols described herein are designed to be self-validating, incorporating appropriate controls and orthogonal approaches to ensure the generation of robust and reliable data.

Part 1: Initial Phenotypic Screening and Hypothesis Generation

The first step in characterizing a new chemical entity is to understand its effects on cellular and organismal systems. Broad phenotypic screening can provide initial clues about the compound's biological activity and guide hypothesis generation for its mechanism of action.

Broad-Spectrum Cell Viability and Cytotoxicity Assays

A logical starting point is to assess the compound's effect on cell viability across a diverse panel of human cancer cell lines. This approach can identify potential anti-proliferative activity and selectivity towards specific cancer types.

Experimental Protocol: Cell Viability Assay (MTT/XTT)

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., representing breast, lung, colon, leukemia, etc.) and a non-cancerous control cell line (e.g., fibroblasts) in their respective recommended media.

-

Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and treat the cells for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT/XTT Assay: After the incubation period, add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each cell line.

Data Presentation:

| Cell Line | Cancer Type | IC50 (µM) of this compound |

| MCF-7 | Breast | Hypothetical Value |

| A549 | Lung | Hypothetical Value |

| HT-29 | Colon | Hypothetical Value |

| K562 | Leukemia | Hypothetical Value |

| HFF-1 | Fibroblast | Hypothetical Value |

Hypothesis Generation from Phenotypic Data

The results from the cell viability screen will inform the initial hypotheses. For instance, if the compound shows potent and selective activity against a particular cancer cell line, subsequent investigations can focus on pathways known to be dysregulated in that specific malignancy. The broad biological activities of 2-aminothiazole derivatives, such as kinase inhibition, modulation of protein-protein interactions, or antimicrobial effects, provide a rich source of potential mechanisms to explore.[1][4][5]

Part 2: Target Identification and Validation

Once a primary biological effect is observed, the next critical phase is to identify the molecular target(s) of this compound. A combination of computational and experimental approaches is recommended for robust target identification.

In Silico Target Prediction

Computational methods can be employed to predict potential protein targets based on the chemical structure of the compound.

Workflow for In Silico Target Prediction:

Caption: Workflow for in silico prediction of protein targets.

Experimental Target Identification

Experimental approaches are essential to confirm the computationally predicted targets and to discover novel ones.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Compound Immobilization: Synthesize a derivative of this compound with a linker for immobilization onto a solid support (e.g., agarose beads).

-

Cell Lysate Preparation: Prepare a total protein lysate from a sensitive cell line identified in the phenotypic screen.

-

Affinity Pull-down: Incubate the cell lysate with the immobilized compound and with control beads (without the compound).

-

Washing and Elution: Wash the beads extensively to remove non-specific binders and then elute the specifically bound proteins.

-

Protein Identification: Identify the eluted proteins using SDS-PAGE followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the proteins identified from the compound-immobilized beads with those from the control beads to identify specific binding partners.

Target Validation

Once potential targets are identified, it is crucial to validate their engagement by the compound and their role in the observed phenotype.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the treated cells at a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other quantitative protein detection methods.

-

Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Part 3: Pathway Analysis and Mechanistic Elucidation

With a validated target in hand, the focus shifts to understanding how the interaction between the compound and its target leads to the observed cellular phenotype.

Signaling Pathway Analysis

Investigating the downstream signaling pathways affected by the compound is crucial for a complete mechanistic understanding.

Workflow for Signaling Pathway Analysis:

Caption: Workflow for analyzing downstream signaling pathways.

Experimental Protocol: Western Blot Analysis

-

Cell Treatment and Lysis: Treat cells with this compound for various time points and at different concentrations. Prepare whole-cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the target protein and key downstream signaling proteins (both total and phosphorylated forms).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cellular Phenotype Rescue Experiments

To confirm that the identified target and pathway are responsible for the compound's activity, rescue experiments can be performed.

Experimental Protocol: Genetic Rescue

-

Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the identified target protein in the sensitive cell line.

-

Compound Treatment: Treat the target-deficient cells and control cells with this compound.

-

Phenotypic Assay: Perform the relevant phenotypic assay (e.g., cell viability). A diminished effect of the compound in the target-deficient cells would confirm that the compound acts through this target.

Part 4: In Vivo Efficacy and Pharmacodynamic Studies

The final stage of preclinical mechanism of action studies involves evaluating the compound's efficacy and target engagement in a living organism.

Animal Models of Disease

Based on the in vitro findings, an appropriate animal model should be selected. For example, if the compound shows potent anticancer activity, a xenograft mouse model using the sensitive cancer cell line would be suitable.

Experimental Protocol: Xenograft Mouse Model

-

Tumor Implantation: Implant the sensitive cancer cells subcutaneously into immunocompromised mice.

-

Compound Administration: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Tumor Growth Monitoring: Measure the tumor volume at regular intervals.

-

Pharmacodynamic Analysis: At the end of the study, collect tumor and tissue samples to assess target engagement (e.g., by Western blot for downstream pathway modulation) and to measure compound concentrations.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the in-depth investigation of the mechanism of action of this compound. By integrating phenotypic screening, target identification and validation, pathway analysis, and in vivo studies, researchers can build a comprehensive understanding of how this novel compound exerts its biological effects. This knowledge is paramount for its further development as a potential therapeutic agent.

References

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed. [Link]

-

2-Aminothiazoles containing biological active molecules in recent drug discovery and development process. (n.d.). ResearchGate. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (n.d.). ResearchGate. [Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2020). PubMed. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (n.d.). ResearchGate. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Center for Biotechnology Information. [Link]

-

Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2015). Chinese Chemical Letters. [Link]

-

Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (n.d.). cjoc.ac.cn. [Link]

-

Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). National Center for Biotechnology Information. [Link]

-

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (n.d.). ijrpsonline.com. [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). acta-arhiv.chem-soc.si. [Link]

-

2-(2-amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide. (n.d.). PubChem. [Link]

-

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010). Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

The Strategic Role of 2-(2-Amino-1,3-thiazol-4-yl)acetamide in Modern Drug Discovery: A Technical Guide

Abstract

The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and clinically approved drugs.[1][2] This guide focuses on a particularly valuable derivative, 2-(2-Amino-1,3-thiazol-4-yl)acetamide . We will provide an in-depth exploration of its synthesis, chemical properties, and strategic applications in drug discovery, with a particular emphasis on its role as a key building block for targeted therapies. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental insights.

Introduction: The Significance of the 2-Aminothiazole Core

The 2-aminothiazole ring system is a five-membered heterocycle containing both nitrogen and sulfur, a combination that imparts unique physicochemical properties conducive to forming key interactions with biological targets.[3] This scaffold is a fundamental component of numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6] Its versatility allows for diverse substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

The subject of this guide, this compound, is a fragment-like molecule that serves as a critical starting point for the synthesis of more complex drug candidates.[7] The presence of a primary amino group on the thiazole ring and an acetamide side chain at the 4-position provides two key points for chemical modification, making it an ideal intermediate for library synthesis and lead optimization.

Synthesis and Characterization

The synthesis of this compound and its precursors typically relies on the robust and widely utilized Hantzsch thiazole synthesis.[5] This classical method involves the condensation of an α-haloketone with a thioamide or thiourea.

General Synthesis Pathway

A logical and well-documented approach to synthesize the title compound involves a multi-step process, which is outlined below. This pathway ensures high purity and good yields, critical for its application in a drug discovery setting.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a composite of established methodologies for the synthesis of 2-aminothiazole derivatives, adapted for the specific preparation of this compound.

Step 1: Synthesis of Ethyl (2-amino-1,3-thiazol-4-yl)acetate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add ethyl 4-chloroacetoacetate (1 equivalent) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield ethyl (2-amino-1,3-thiazol-4-yl)acetate.

Step 2: Synthesis of this compound

-

Reaction Setup: Suspend ethyl (2-amino-1,3-thiazol-4-yl)acetate (1 equivalent) in methanol in a sealed pressure vessel.

-

Ammonia Addition: Cool the suspension in an ice bath and bubble ammonia gas through the mixture until saturation, or add a solution of ammonia in methanol.

-

Reaction Conditions: Seal the vessel and heat at 60-80°C for 12-24 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methylene protons of the acetamide, the thiazole ring proton, and the amino protons. Chemical shifts and coupling constants should be consistent with the proposed structure. |